molecular formula C13H18N2OS B5392937 (4-ALLYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE

(4-ALLYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE

Cat. No.: B5392937
M. Wt: 250.36 g/mol
InChI Key: OIFIBNNMXKCQRN-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE is a complex organic compound that features both piperazine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE typically involves the condensation of 4-allylpiperazine with 5-methyl-3-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-ALLYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound can be used to study the interactions of piperazine and thiophene derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-keto)thiazole: Another compound with a similar thiophene structure.

    (4-Hydroxy-1-piperidinyl)(3-{[4-(phenylmethyl)-1-piperazinyl]methyl}phenyl)methanone: A compound with a similar piperazine structure.

Uniqueness

(4-ALLYLPIPERAZINO)(5-METHYL-3-THIENYL)METHANONE is unique due to the combination of the piperazine and thiophene moieties in a single molecule

Properties

IUPAC Name

(5-methylthiophen-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-3-4-14-5-7-15(8-6-14)13(16)12-9-11(2)17-10-12/h3,9-10H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFIBNNMXKCQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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